

An In-depth Technical Guide to 5-Butyl-2-phenylpyridine

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Compound of Interest

Compound Name: **5-Butyl-2-phenylpyridine**

Cat. No.: **B2446980**

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CAS Number: 100907-37-7

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Butyl-2-phenylpyridine**, a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document extrapolates from the well-established chemistry of 2-phenylpyridines and related substituted pyridines to offer a robust guide for researchers. We will delve into its physicochemical properties, propose validated synthetic routes based on modern cross-coupling methodologies, predict its spectroscopic signature, and discuss its potential applications, particularly within the realm of drug discovery, where the phenylpyridine scaffold is recognized as a privileged structure.

Introduction: The Phenylpyridine Scaffold

The phenylpyridine motif is a cornerstone in the development of functional molecules. Comprising a pyridine ring linked to a phenyl group, these structures are prevalent in a vast array of applications, from ligands in organometallic chemistry to the core of numerous therapeutic agents.^{[1][2]} The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.^[3] The introduction of substituents, such as the butyl group at the 5-position and the phenyl group at the 2-position in **5-Butyl-2-phenylpyridine**, allows for the

fine-tuning of steric and electronic properties, which in turn can modulate biological activity and material characteristics.^[4] This guide aims to provide a detailed, practical framework for the synthesis, characterization, and potential utilization of **5-Butyl-2-phenylpyridine**.

Physicochemical and Spectroscopic Data

While experimental data for **5-Butyl-2-phenylpyridine** is not widely published, we can predict its properties based on its structure and data from analogous compounds such as 2-phenylpyridine and other alkyl-substituted pyridines.^{[5][6]}

Predicted Physicochemical Properties

Property	Predicted Value	Rationale
CAS Number	100907-37-7	Confirmed in chemical databases. ^[7]
Molecular Formula	C ₁₅ H ₁₇ N	Based on the chemical structure.
Molecular Weight	211.31 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid	Typical for phenylpyridine derivatives. ^[5]
Boiling Point	> 270 °C	Expected to be higher than 2-phenylpyridine due to the butyl group.
Solubility	Soluble in organic solvents (e.g., ethanol, ether, chloroform), limited solubility in water.	The nonpolar butyl and phenyl groups dominate the molecule's polarity. ^[8]
pKa (of pyridinium ion)	~4.5 - 5.5	The butyl group is weakly electron-donating, which may slightly increase the basicity compared to 2-phenylpyridine. ^[9]

Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR (CDCl ₃)	Aromatic region (δ 7.0-8.7 ppm): Complex multiplets for the protons on the phenyl and pyridine rings. A characteristic downfield signal for the proton at the 6-position of the pyridine ring is expected. Aliphatic region (δ 0.9-2.8 ppm): A triplet for the terminal methyl group of the butyl chain (δ ~0.9 ppm), multiplets for the methylene groups of the butyl chain, with the methylene group adjacent to the pyridine ring being the most deshielded (δ ~2.7 ppm).
¹³ C NMR (CDCl ₃)	Aromatic region (δ 120-160 ppm): Signals for the carbon atoms of the phenyl and pyridine rings. The carbon at the 2-position of the pyridine ring, bonded to the phenyl group, will be significantly downfield. Aliphatic region (δ 14-35 ppm): Four distinct signals for the butyl group carbons.
Mass Spectrometry (EI)	Molecular Ion (M ⁺): A strong peak at m/z = 211. Fragmentation: A significant fragment at m/z = 168, corresponding to the loss of a propyl radical (C ₃ H ₇) via benzylic cleavage, is anticipated. Other fragments corresponding to the phenylpyridine core would also be present.
Infrared (IR)	C-H stretching (aromatic): ~3050 cm ⁻¹ C-H stretching (aliphatic): ~2850-2960 cm ⁻¹ C=C and C=N stretching (aromatic): ~1450-1600 cm ⁻¹

Synthesis of 5-Butyl-2-phenylpyridine

Modern palladium-catalyzed cross-coupling reactions are the most efficient and versatile methods for the synthesis of 2-phenylpyridine derivatives.[10][11] The Suzuki-Miyaura and

Negishi couplings are particularly noteworthy for their high yields and functional group tolerance.[12][13] Below is a proposed synthetic protocol for **5-Butyl-2-phenylpyridine** via a Suzuki-Miyaura coupling.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This methodology involves the coupling of a halogenated 5-butylpyridine with phenylboronic acid. 2-Chloro-5-butylpyridine is a plausible starting material.

Experimental Protocol: Synthesis of **5-Butyl-2-phenylpyridine**

Materials:

- 2-Chloro-5-butylpyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-butylpyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II)

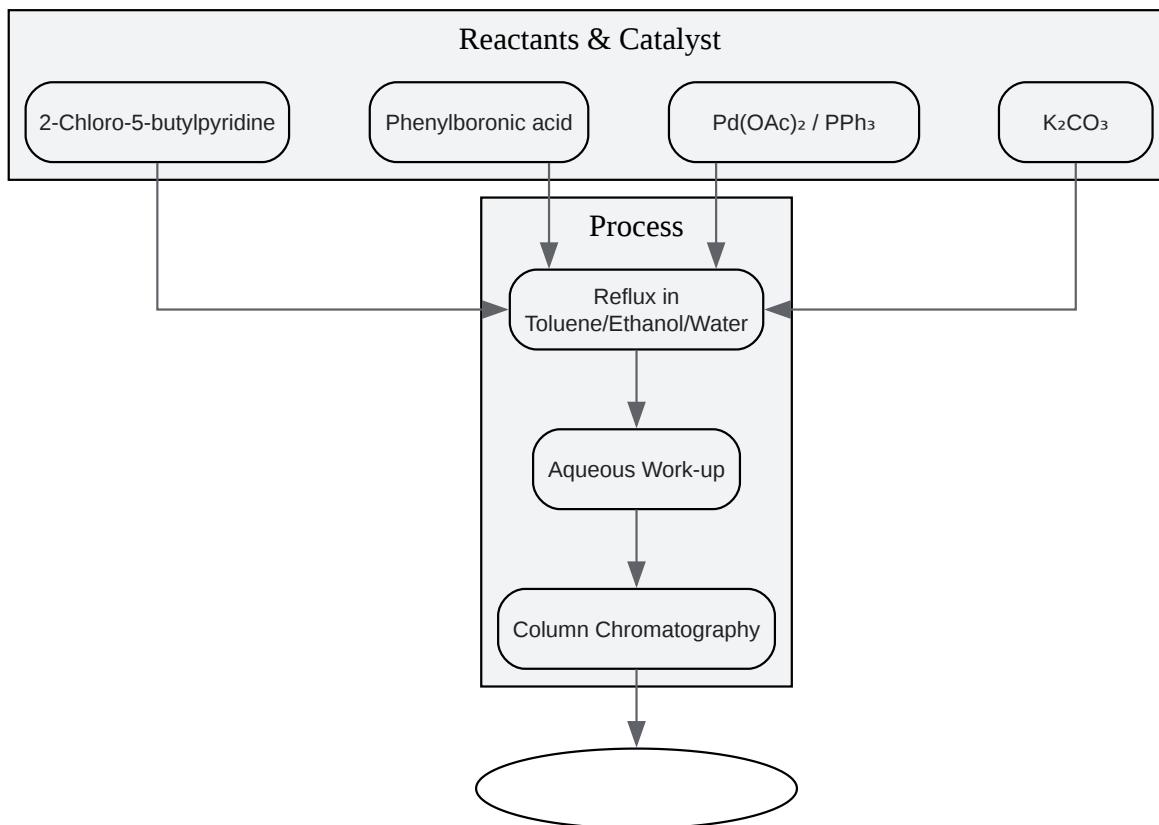
acetate (0.03 eq), and triphenylphosphine (0.06 eq).

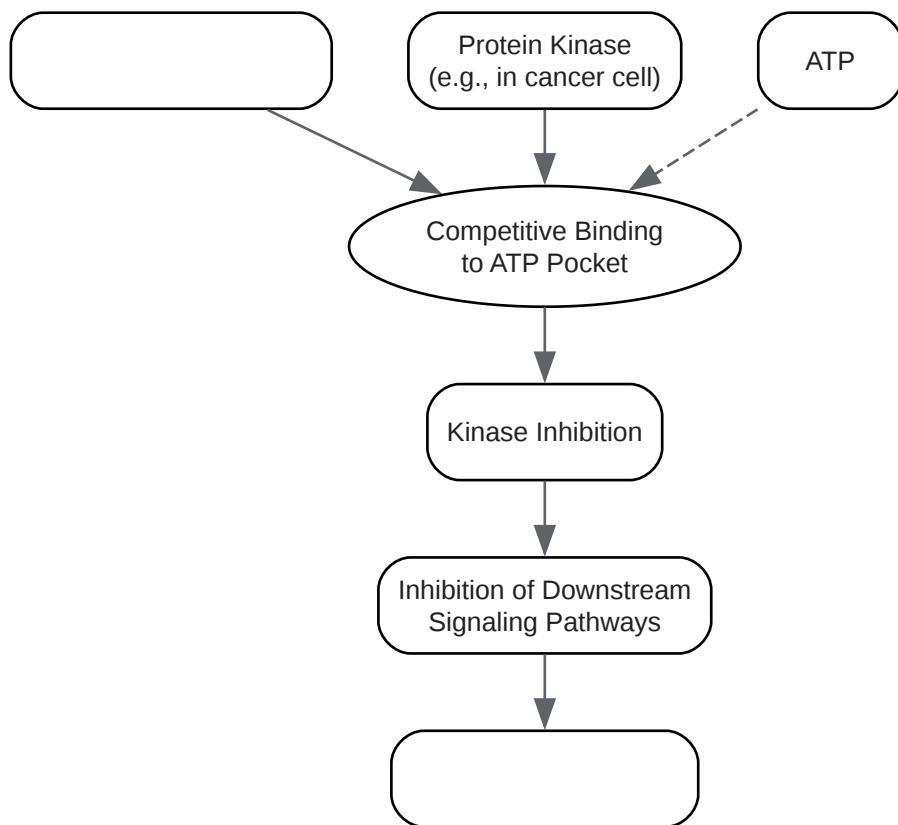
- Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. Add potassium carbonate (2.0 eq) to the reaction mixture.
- Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **5-Butyl-2-phenylpyridine**.

Causality behind Experimental Choices:

- Catalyst System: The combination of a palladium source ($\text{Pd}(\text{OAc})_2$) and a phosphine ligand (PPh_3) forms the active $\text{Pd}(0)$ catalyst in situ. This is a common and effective catalyst system for Suzuki couplings.[\[14\]](#)
- Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step in the catalytic cycle.[\[15\]](#)
- Solvent System: The mixed solvent system of toluene, ethanol, and water ensures the solubility of both the organic reactants and the inorganic base.

Synthetic Workflow Diagram



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